(R)-(-)-Methyl glycidyl ether

Übersicht

Beschreibung

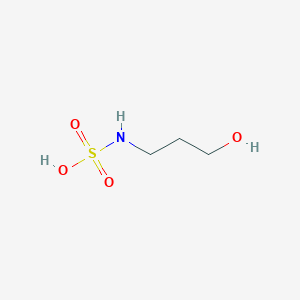

(R)-(-)-Methyl glycidyl ether, also known as (R)-glycidyl methyl ether (R-GME), is a chiral epoxide compound that has been the subject of various studies due to its interesting optical and chemical properties. The compound's optical activity in aqueous solutions has been explored, revealing its non-rigid nature and the presence of multiple conformers that contribute to its chiroptical signatures . Additionally, R-GME has been incorporated into novel monomers for anionic polymerization, leading to the creation of water-soluble, thermo-, and redox-responsive organometallic polymers .

Synthesis Analysis

The synthesis of polymers involving this compound has been demonstrated through the anionic polymerization of ruthenocenyl glycidyl ether (rcGE), a ruthenium-containing epoxide. This process yields polymers with adjustable molecular weights and narrow distributions, which can be copolymerized with ethylene oxide to produce poly(ethylene glycol)s with unique properties . Another synthesis approach involves the cationic copolymerization of epichlorohydrin with 3,3-bis(bromomethyl)oxetane, followed by azidation to create energetic copolymers .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its conformational flexibility, which is evidenced by the existence of nine low-lying structural isomers. These isomers are interconverted by rotation about two large-amplitude torsional coordinates and exhibit distinct chiroptical and physicochemical properties . The structural complexity of R-GME is further highlighted by the variations in rotatory powers depending on the surrounding media .

Chemical Reactions Analysis

The chemical reactivity of this compound is showcased in its ability to undergo anionic polymerization, as seen with ruthenocenyl glycidyl ether, to form organometallic polymers . Additionally, the copolymerization with azide-functionalized monomers indicates the potential for creating energetic materials with high functionality, suitable for further cross-linking reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely tied to its conformational isomers and their interactions with the environment. The optical rotatory dispersion (ORD) profiles and specific-rotation parameters of R-GME vary significantly with changes in solvent polarity and the presence of surrounding water molecules . These studies suggest that the solvated chiroptical response of R-GME is dynamic and complex, challenging the static descriptions based on distinct energy minima . The copolymers derived from R-GME exhibit thermo- and redox-responsive behavior, with solubility and lower critical solution temperatures that depend on the content of the ruthenium-containing monomer .

Wissenschaftliche Forschungsanwendungen

Chiroptical Properties and Structural Flexibility

(R)-(-)-Methyl glycidyl ether (R-GME) displays significant chiroptical properties due to its inherent flexibility. A study by Lahiri, Wiberg, and Vaccaro (2015) reveals that R-GME exhibits diverse chiroptical and physicochemical properties under different conditions, including vapor-phase and solution-phase environments. This flexibility leads to multiple structural isomers with distinct properties, making R-GME valuable for research in optical activity and molecular behavior in various media (Lahiri, Wiberg, & Vaccaro, 2015).

Polymerization and Copolymerization

R-GME is significant in the polymerization field. Heinen et al. (2017) demonstrated the fast and random copolymerization of glycidyl ether monomers, including R-GME, to create thermoresponsive copolymers. These copolymers are notable for their biocompatibility and adjustable molecular weight, which can be useful in various applications, such as drug delivery and material science (Heinen et al., 2017).

Enzymatic Resolution in Drug Synthesis

In pharmaceutical research, R-GME plays a role in the enzymatic resolution of glycidyl ethers. Bendigiri et al. (2018) explored the enantioselective properties of an epoxide hydrolase from Yarrowia lipolytica for the resolution of benzyl glycidyl ether, demonstrating its potential as a biocatalyst in the synthesis of chiral compounds, which are crucial in the creation of various drugs (Bendigiri et al., 2018).

DNA Interaction and Carcinogenesis Research

R-GME's interaction with DNA has been studied in the context of carcinogenesis. Plná, Segerbäck, and Schweda (1996) investigated the reaction products of allyl glycidyl ether, a compound similar to R-GME, with nucleic acid components. This research helps in understanding the genotoxic effects of glycidyl ethers and their potential risks in causing cancer (Plná, Segerbäck, & Schweda, 1996).

Enantioselective Hydrolysis and Biocatalysis

The application of R-GME in biocatalysis, specifically in the enantioselective hydrolysis of glycidyl ethers, has been demonstrated. Bala et al. (2010) reported on the kinetic resolution of phenyl glycidyl ether derivatives using Bacillus alcalophilus, yielding high enantiomeric excess of epoxides and diols. Such studies highlight the potential of R-GME in developing chiral intermediates for pharmaceutical applications (Bala et al., 2010).

Safety and Hazards

“®-(-)-Methyl glycidyl ether” is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

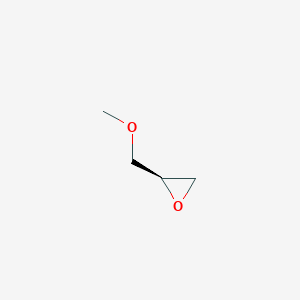

IUPAC Name |

(2R)-2-(methoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMJVFRMDSNFRT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64491-70-9 | |

| Record name | (2R)-2-(Methoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)